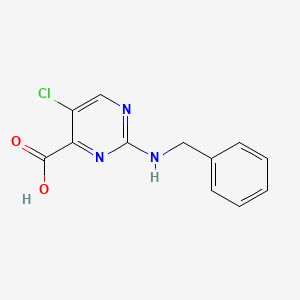

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Pyrimidine is a basic aromatic ring structure that is found in several important biomolecules, including thiamine and uracil. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the aromatic benzyl and pyrimidine rings, along with the carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

As an amine, benzylamine can participate in a variety of reactions, including alkylation, acylation, and the formation of amides . Pyrimidines can undergo reactions at several positions on the ring, depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .科学的研究の応用

Chemoselective Synthesis

Seto and Kohno (2009) developed an efficient method for introducing various alkylamines at C2 of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate. This chemoselective displacement of the methylsulfinyl group against a chlorine atom with amines leads to the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, which hold biological significance (Seto & Kohno, 2009).

Pyrimidine and Aminopyrimidine Derivatives in Crystal Structures

Balasubramani et al. (2007) studied the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal the importance of pyrimidine and aminopyrimidine derivatives, including compounds similar to 2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid, in forming hydrogen-bonded motifs and base pairing in crystal structures (Balasubramani, Muthiah, & Lynch, 2007).

Biochemical Transformations

Cusack, Shaw, and Logemann (1980) described the biochemical transformations involving ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These transformations provide insights into the de novo biosynthesis of purine nucleotides, with relevance to similar compounds like this compound (Cusack, Shaw, & Logemann, 1980).

Synthesis of Imidazopyrimidine and Aminoindole Derivatives

Marjani and Khalafy (2010) explored the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates with 2-chloropyrimidine, leading to isoxazolones with pyrimidine rings substituted on N-2. This process, which involves compounds structurally related to this compound, is significant for synthesizing imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).

Development of Protein Kinase CK2 Inhibitors

Battistutta et al. (2011) studied 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), a protein kinase CK2 inhibitor for cancer treatment. Their research emphasizes the importance of pyrimidine derivatives, similar to this compound, in developing highly selective kinase inhibitors (Battistutta et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJBUZJOJNGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)

![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)

![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)